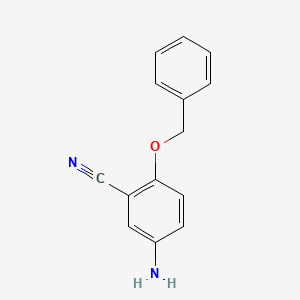

5-Amino-2-(benzyloxy)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

5-amino-2-phenylmethoxybenzonitrile |

InChI |

InChI=1S/C14H12N2O/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2 |

InChI Key |

VEMXQKJDFXSYHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Precursor Synthesis and Benzyl (B1604629) Ether Formation

The initial stages of synthesizing 5-Amino-2-(benzyloxy)benzonitrile typically involve the formation of a benzyloxy-substituted benzonitrile (B105546) precursor. This is a critical step that establishes the core structure of the molecule.

Etherification of Cyanophenols for Benzyloxy-Substituted Benzonitriles

A common and effective method for creating the benzyloxy-substituted framework is through the etherification of a cyanophenol. This reaction, a classic Williamson ether synthesis, involves the deprotonation of a hydroxyl group on a cyanophenol to form a phenoxide ion, which then acts as a nucleophile to attack a benzyl halide, typically benzyl bromide or benzyl chloride.

The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to facilitate the deprotonation of the phenol (B47542). evitachem.comasianpubs.org Common solvents for this reaction include dimethylformamide (DMF) or acetonitrile. evitachem.com The reaction mixture is often heated to ensure the completion of the reaction. evitachem.com

For instance, the synthesis of 2-(benzyloxy)benzonitrile (B1271232) analogues can be achieved by reacting a substituted phenol with 2-cyanobenzyl chloride in the presence of potassium carbonate in DMF at elevated temperatures. asianpubs.org This method has been shown to produce good to excellent yields of the desired 2-aryloxymethylbenzonitriles. asianpubs.org

Preparation of 2-(Benzyloxy)benzonitrile Analogues

The synthesis of various 2-(benzyloxy)benzonitrile analogues serves as a testament to the versatility of the etherification methodology. Researchers have successfully synthesized a range of these compounds by reacting 2-cyanobenzyl chloride with different substituted phenols. asianpubs.org This approach offers a convenient and high-yielding route to these important intermediates. asianpubs.org

Another innovative approach involves a palladium-catalyzed reaction of o-nitrobenzonitrile compounds with alcohols in the presence of a base. patsnap.com This method is notable for its mild reaction conditions and the ability to recycle the catalyst. patsnap.com

Introduction of the Amino Moiety

The introduction of the amino group onto the benzene (B151609) ring is a pivotal step in the synthesis of this compound. This can be accomplished through several methods, with regioselectivity being a key consideration.

Regioselective Amination Techniques for Benzene Rings

Achieving the desired regiochemistry during the amination of a benzene ring is a significant challenge in organic synthesis. Traditional methods like electrophilic nitration often lead to a mixture of isomers, which can be difficult to separate. nih.govacs.org

Modern synthetic chemistry has seen the development of more sophisticated, regioselective amination techniques. Transition-metal-catalyzed C-H amination has emerged as a powerful tool, allowing for the direct installation of an amino group at a specific position on the aromatic ring. nih.govacs.orgresearchgate.net These methods often employ directing groups to guide the catalyst to the desired C-H bond. Another approach involves radical arene amination, where noncovalent interactions can be used to control the position of amination. nih.govacs.org

Electrochemical methods have also been developed for the ortho-amination of alkoxy arenes, providing a metal- and oxidant-free alternative. nih.gov Furthermore, a novel approach for the C-H amination of arenes involves a dearomative (3 + 2) cycloaddition, which has shown complementary regioselectivity to traditional methods. acs.org

Reduction of Nitro Precursors to Amino-substituted Benzonitriles

A widely used and reliable method for introducing an amino group is through the reduction of a corresponding nitro-substituted precursor. The nitro group can be introduced onto the aromatic ring via electrophilic nitration, and subsequent reduction yields the desired amine. google.comwikipedia.org

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.org Chemical reducing agents like tin(II) chloride (SnCl2), sodium dithionite (B78146) (Na2S2O4), or iron in acidic media are also frequently used. wikipedia.org

A highly chemoselective method for the reduction of aromatic nitro compounds involves the use of copper nanoparticles with ammonium (B1175870) formate. researchgate.net More recently, trichlorosilane (B8805176) in the presence of an organic base has been demonstrated as an effective, metal-free reducing agent for a wide range of nitro compounds, including those with other reducible functional groups. google.comnih.gov This method can be performed under continuous-flow conditions, offering advantages in terms of safety and scalability. nih.gov The reduction of the nitro group is a six-electron process that proceeds through nitroso and N-hydroxylamino intermediates. nih.gov

Nitrile Group Incorporation and Transformation

The nitrile group is a key functional group in the target molecule and can be introduced at various stages of the synthesis.

One common strategy involves starting with a precursor that already contains the nitrile group, such as a cyanophenol or a nitrobenzonitrile. evitachem.compatsnap.com Alternatively, the nitrile group can be introduced through various synthetic transformations. A classic method is the Sandmeyer reaction, where an amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile.

The dehydration of an amide is another well-established method for nitrile synthesis. For example, 2-amino-5-chlorobenzamide (B107076) can be dehydrated using a strong dehydrating agent like phosphorus pentoxide (P2O5) to yield 2-amino-5-chlorobenzonitrile. chemicalbook.com The conversion of aldehydes to nitriles is also a common transformation. google.comorganic-chemistry.org This can be achieved in a one-pot reaction using reagents like hydroxylamine (B1172632) and a dehydrating agent. google.comorganic-chemistry.org

The nitrile group itself can also be a versatile handle for further chemical modifications, although in the context of synthesizing this compound, its primary role is as a key structural component.

Synthetic Routes for Benzonitrile Functionality

The introduction of the nitrile group onto an aromatic ring is a fundamental step in the synthesis of benzonitriles. Several classical and modern methods are available for this transformation.

One of the most common industrial methods for producing benzonitrile is the ammoxidation of toluene (B28343) . This process involves the reaction of toluene with ammonia (B1221849) and oxygen at high temperatures (400–450 °C) over a catalyst. atamanchemicals.comgoogle.com

Laboratory-scale syntheses offer more versatility. The Rosenmund–von Braun reaction is a well-established method that utilizes cuprous cyanide or sodium cyanide to convert an aryl halide, such as bromobenzene, into the corresponding benzonitrile. atamanchemicals.comwikipedia.org Another classic approach is the Sandmeyer reaction , where an aryldiazonium salt, generated from an aniline (B41778), is treated with a cyanide salt in the presence of a copper catalyst. acs.org

The dehydration of benzamides or benzaldehyde (B42025) oximes also yields benzonitriles. atamanchemicals.comwikipedia.org For instance, benzamide (B126) can be dehydrated using reagents like thionyl chloride or ammonium sulfamate (B1201201) upon heating. youtube.comyoutube.com A method for synthesizing 2-aminobenzonitrile (B23959) involves the dehydration of 2-aminobenzamide (B116534) using phenylphosphonyl dichloride in pyridine, achieving a high yield. chemicalbook.com

A more recent development involves the direct synthesis of benzonitrile from dinitrogen (N₂). This process utilizes a rhenium-mediated system to split the N₂ molecule, followed by functionalization to form the nitrile. goettingen-research-online.de

The synthesis of substituted aminobenzonitriles often starts from a nitrated precursor. For example, 5-amino-2-fluorobenzonitrile (B1271941) can be synthesized by the reduction of 2-fluoro-5-nitrobenzonitrile (B100134) using stannous chloride dihydrate. Similarly, p-aminobenzonitrile can be prepared by the catalytic reaction of a p-nitrobenzene substituent with ammonia and another gas. google.com

The Letts nitrile synthesis provides a route from aromatic carboxylic acids to nitriles by reacting them with metal thiocyanates. wikipedia.org

| Method | Starting Material | Reagents | Key Features |

| Ammoxidation | Toluene | Ammonia, Oxygen, Catalyst | Industrial scale, high temperature atamanchemicals.comgoogle.com |

| Rosenmund-von Braun | Aryl Halide | CuCN or NaCN/DMSO | Good for laboratory synthesis atamanchemicals.comwikipedia.org |

| Sandmeyer Reaction | Aniline (via diazonium salt) | NaCN, CuCN, or KCN | Versatile for substituted anilines acs.org |

| Dehydration | Benzamide or Benzaldehyde Oxime | Dehydrating agents (e.g., SOCl₂, P₂O₅) | Common laboratory method atamanchemicals.comwikipedia.orgyoutube.com |

| Reduction of Nitrobenzonitrile | Nitrobenzonitrile | Reducing agents (e.g., SnCl₂·2H₂O) | Used for synthesizing aminobenzonitriles |

Modification and Interconversion of Nitrile Groups

The nitrile group is a versatile functional group that can be converted into several other functionalities, enhancing the synthetic utility of benzonitriles. researchgate.net

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids. youtube.comnumberanalytics.com This reaction proceeds through an amide intermediate, which can sometimes be isolated. youtube.com

Reduction: The reduction of nitriles can lead to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.com Partial reduction to an aldehyde can be achieved with reagents like diisobutylaluminum hydride (DIBAL-H). numberanalytics.com Hydrogenation of benzonitrile can produce benzylamine, though side products like dibenzylamine (B1670424) may also form. wikipedia.org

Reaction with Nucleophiles: Nitriles react with various nucleophiles. For example, reaction with amines can yield N-substituted benzamides after hydrolysis. atamanchemicals.comwikipedia.org The addition of Grignard reagents followed by hydrolysis can produce ketones. youtube.com

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with azides can form tetrazoles. researchgate.netnumberanalytics.com

The reactivity of the nitrile group can be influenced by adjacent functional groups. Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or NaOH, then H₃O⁺ | Carboxylic Acid youtube.comnumberanalytics.com |

| Reduction (to amine) | LiAlH₄ | Primary Amine numberanalytics.com |

| Reduction (to aldehyde) | DIBAL-H | Aldehyde numberanalytics.com |

| Reaction with Grignard Reagent | RMgX, then H₃O⁺ | Ketone youtube.com |

| Cycloaddition with Azide | NaN₃ | Tetrazole numberanalytics.com |

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules containing the benzonitrile scaffold can be approached through either convergent or divergent strategies, with multi-component and one-pot reactions offering significant advantages in efficiency.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.orgnih.gov This approach is valuable for building molecular complexity rapidly.

While a specific MCR for "this compound" is not prominently documented, MCRs are widely used to synthesize structurally related heterocyclic compounds and other complex molecules. nih.gov

Imine-Based MCRs: Reactions like the Strecker synthesis (aldehydes, amines, and cyanide) to produce α-aminonitriles, and the Mannich reaction, are foundational MCRs. organic-chemistry.orgnih.gov

Isocyanide-Based MCRs: The Ugi and Passerini reactions utilize isocyanides to create peptide-like structures and α-acyloxyamides, respectively. organic-chemistry.orgnih.gov

Synthesis of Heterocycles: The Gewald reaction, a three-component reaction, is used to synthesize substituted thiophenes. The Biginelli and Hantzsch reactions are classic MCRs for producing dihydropyrimidines and dihydropyridines, respectively. organic-chemistry.org A three-component reaction involving phosphines, enynedioates, and benzylidene malononitriles can generate highly substituted cyclopentenes. rsc.org Similarly, 2-imino-3-aminobenzofurans can be synthesized via MCRs from salicylaldehyde, anilines, and p-toluenesulfonylmethyl isocyanide. thieme-connect.de

These MCRs highlight the potential for developing novel, efficient routes to complex benzonitrile derivatives by combining appropriate building blocks in a single, convergent step.

One-pot reactions and process intensification are strategies aimed at improving the efficiency, safety, and sustainability of chemical syntheses. cetjournal.it This is achieved by minimizing intermediate isolation steps, reducing solvent waste, and often employing continuous flow systems. cetjournal.itrsc.org

For the synthesis of benzonitriles, one-pot methods are particularly attractive. For example, the conversion of benzaldehyde to benzonitrile can be performed as a one-pot reaction, proceeding through the in-situ formation and subsequent dehydration of benzaldoxime, which avoids the need to isolate the intermediate. rsc.org

Process intensification can be applied to reactions like nitration, which is often a key step in the synthesis of precursors for aminobenzonitriles. By switching from traditional batch reactors to continuous flow systems, such as tubular reactors, it is possible to improve heat management, enhance safety, and reduce the volume of solvents required. cetjournal.it

A green synthesis of benzonitrile has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separator, simplifying the process and allowing for easy recycling of the catalyst. rsc.orgresearchgate.net In this one-pot method, benzaldehyde reacts with a hydroxylamine salt in the presence of the ionic liquid to give a 100% yield of benzonitrile in 2 hours at 120 °C. rsc.org

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry increasingly relies on advanced technologies to accelerate reactions, improve yields, and promote greener processes.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govnih.govarkat-usa.org The rapid, internal heating provided by microwave irradiation can accelerate reactions and enable chemistries that are difficult to achieve with traditional heating. nih.gov

Microwave irradiation has been successfully applied to the synthesis of various nitrogen-containing heterocycles and other related structures:

Benzonitriles: A method for synthesizing benzonitriles from amides using acetic anhydride (B1165640) under microwave irradiation has been reported. The reaction proceeds at 140 °C for 30 minutes. researchgate.net

Heterocycles: The synthesis of triazoloquinazolinones and benzimidazoquinazolinones has been achieved in nearly quantitative yields within minutes via a microwave-assisted three-component reaction. beilstein-journals.org Similarly, substituted imidazoles have been synthesized under solvent-free microwave conditions. niscpr.res.in

Other Condensation Reactions: The Aldol condensation of N-benzylindole-3-carboxaldehyde with creatinine (B1669602) to form complex heterocyclic products was significantly faster (30–60 seconds) and higher yielding (85–91%) with microwave irradiation compared to conventional heating (7–10 hours, 70–83% yield). nih.gov

These examples demonstrate the broad applicability of microwave-assisted synthesis and suggest its potential for optimizing the synthesis of "this compound" and its derivatives, particularly for steps involving condensation or dehydration. researchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one | 7–10 hours | 30–60 seconds | From 70–83% to 85–91% nih.gov |

| Synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles | 24–48 hours | 12 minutes | Often higher yields, cleaner product arkat-usa.org |

| Synthesis of Aryl Imidazoles | 7 hours (reflux) | 12–16 minutes | Shorter time, higher yield niscpr.res.in |

Chemical Reactivity and Derivatization Pathways

Reactivity of the Aromatic Amino Group

The amino group attached to the benzene (B151609) ring is a key site for chemical modification, influencing the molecule's nucleophilicity and its behavior in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions of Aniline (B41778) Derivatives

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. youtube.comrsc.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. rsc.org In 5-Amino-2-(benzyloxy)benzonitrile, the positions ortho and para to the amino group are positions 4 and 6, and position 2, respectively. Since position 2 is already substituted, electrophilic attack is directed to positions 4 and 6.

Common EAS reactions that aniline and its derivatives undergo include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring. msu.edu

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. youtube.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although these reactions can be complicated by the amino group's basicity. masterorganicchemistry.com

The presence of the benzyloxy and nitrile groups will also influence the regioselectivity of these reactions. The benzyloxy group is also an ortho-, para-director, while the nitrile group is a meta-director and a deactivating group. wikipedia.org The interplay of these directing effects determines the final substitution pattern.

Nucleophilic and Condensation Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions. csbsju.edu The nucleophilicity of primary amines is a well-established characteristic, enabling them to react with a range of electrophiles. nih.govnih.gov

Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides to form amides. orgoreview.com This reaction is often used to protect the amino group during other synthetic transformations.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of various heterocyclic compounds. A study on the condensation of acrylonitrile (B1666552) with aryl acetonitriles highlights the formation of α-amino-β-cyano cyclohexene (B86901) skeletons through Michael additions and intramolecular condensation, demonstrating the utility of amino and nitrile groups in constructing complex cyclic systems. nih.gov

Transformations of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a range of transformations, including reduction, nucleophilic addition, and cycloaddition reactions. openstax.org

Reduction to Primary Amines and Aldehydes

The nitrile group can be reduced to a primary amine (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. openstax.orgyoutube.com This transformation is a common method for synthesizing primary amines from nitriles. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is also an effective reagent for the reduction of both aliphatic and aromatic nitriles to primary amines. nih.govorganic-chemistry.org Enzymatic methods using nitrile oxido-reductases also exist for the reduction of nitriles to primary amines. google.com

Partial reduction of the nitrile group to an aldehyde (R-CHO) can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H). youtube.com This reaction proceeds through an imine intermediate which is then hydrolyzed to the aldehyde.

| Product | Reagent | Reaction Type |

|---|---|---|

| Primary Amine | LiAlH4, Catalytic Hydrogenation, Diisopropylaminoborane/LiBH4 | Full Reduction |

| Aldehyde | DIBAL-H | Partial Reduction/Hydrolysis |

Nucleophilic Additions and Cycloaddition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. openstax.org This leads to the formation of various functional groups.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides as intermediates. openstax.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form heterocyclic compounds. For instance, the reaction of nitriles with azides can yield tetrazoles.

Chemical Modifications of the Benzyloxy Moiety

The benzyloxy group (O-CH2-C6H5) is generally stable but can be cleaved under specific conditions.

Hydrogenolysis: The most common method for cleaving a benzyloxy group is catalytic hydrogenolysis. orgoreview.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process is often used as a deprotection strategy in organic synthesis.

Acidic Cleavage: Strong acids can also cleave the benzyloxy group, although this method is less common due to the potential for side reactions with other functional groups in the molecule.

The reactivity of the phenyl ring within the benzyloxy group is that of a typical benzene ring and can undergo electrophilic aromatic substitution reactions. However, directing these reactions specifically to this ring in the presence of the more activated aniline ring in this compound would be challenging.

Selective Cleavage of Benzyl (B1604629) Ethers

The benzyl ether in this compound acts as a crucial protecting group for the hydroxyl functionality. Its removal, or debenzylation, is a key step in many synthetic sequences. The choice of method depends on the desired selectivity and the compatibility with other functional groups present in the molecule.

Reductive Cleavage: Catalytic hydrogenolysis is a common method for cleaving benzyl ethers. However, this method can be limited by its poor functional group compatibility, as it may also reduce other functionalities like alkenes or alkynes. researchgate.net In the context of this compound, the nitrile group could also be susceptible to reduction. An alternative reductive method involves using lithium di-tert-butylbiphenyl (LiDBB), which has been shown to selectively deprotect benzyl ethers in the presence of other groups, such as olefins, which would be reduced by standard catalytic hydrogenation. researchgate.net

Oxidative Cleavage: Oxidative methods offer a powerful alternative for benzyl ether cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation. researchgate.netnih.gov Simple benzyl ethers can be cleaved with DDQ, though they react more slowly than more electron-rich ethers like p-methoxybenzyl (PMB) ethers. nih.gov This differential reactivity allows for selective deprotection strategies in molecules containing multiple types of benzyl-based protecting groups. researchgate.net Visible-light-mediated photocatalytic debenzylation using DDQ has emerged as a mild and selective protocol, overcoming some limitations of traditional methods. researchgate.net

Lewis Acid-Mediated Cleavage: Lewis acids provide another route for debenzylation. A complex of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) is known to efficiently cleave benzyl ethers under mild conditions, tolerating a wide array of other functional groups, including esters, lactones, and silyl (B83357) ethers. organic-chemistry.org This method's high selectivity makes it a valuable tool in complex, multi-step syntheses where functional group compatibility is paramount. organic-chemistry.org

Table 1: Selected Methods for Benzyl Ether Cleavage

| Method | Reagent(s) | Key Features | Citation(s) |

|---|---|---|---|

| Reductive | LiDBB | Tolerates olefin functionality. | researchgate.net |

| Oxidative | DDQ | Can be performed under photocatalytic conditions. Slower for simple benzyl ethers compared to PMB ethers. | researchgate.netnih.gov |

| Lewis Acid | BCl₃·SMe₂ | Mild conditions, high functional group tolerance (esters, silyl ethers). | organic-chemistry.org |

Oxidative and Reductive Transformations of the Benzyl Group

Beyond complete cleavage, the benzyl group itself can undergo specific oxidative and reductive transformations.

Oxidative Transformations: As mentioned, oxidative cleavage of the benzyl ether with reagents like DDQ proceeds via oxidation of the benzyl group. nih.gov In some cases, depending on the reaction conditions and the substrate, this can lead to the formation of a benzaldehyde (B42025) derivative as a byproduct. Furthermore, metal-free electrochemical conditions have been developed for the selective oxidative cleavage of benzyl C-N bonds, which could be conceptually extended to the C-O bond of a benzyl ether, ultimately yielding a carbonyl compound. mdpi.com

Reductive Transformations: Standard reductive conditions, such as catalytic hydrogenation using palladium on carbon (H₂/Pd-C), are primarily used for the complete removal (hydrogenolysis) of the benzyl group to yield the corresponding phenol (B47542) and toluene (B28343). The conditions required for this transformation, however, must be carefully chosen to avoid the simultaneous reduction of the nitrile group or the aromatic ring.

Palladium-Catalyzed Cross-Coupling and Annulation Reactions

The structure of this compound, featuring an aromatic amine and a nitrile, makes it a suitable substrate for various palladium-catalyzed reactions to build molecular complexity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. uwindsor.cayoutube.com The amino group or a halogenated derivative of the title compound could participate in reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling. A general catalytic cycle for these reactions involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to form the product and regenerate the catalyst. uwindsor.ca

Specifically, the amino group could be transformed into a more reactive group (e.g., an iodide via Sandmeyer reaction) to facilitate coupling. Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are highly effective. uwindsor.ca For instance, a catalyst system derived from Pd(dba)₂ and NiXantPhos has been used for the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides, demonstrating the potential for C-S and C-C bond formation in related systems. organic-chemistry.org

Annulation Reactions: Annulation reactions, which involve the formation of a new ring, are powerful methods for constructing heterocyclic systems. The 2-aminobenzonitrile (B23959) moiety is a well-known precursor for the synthesis of quinolines and related heterocycles. A base-promoted, transition-metal-free annulation of 2-aminobenzonitriles with ynones can produce polysubstituted 4-aminoquinolines. cardiff.ac.uk The proposed mechanism involves an initial aza-Michael addition of the amino group to the ynone, followed by an intramolecular cyclization and aromatization. cardiff.ac.uk

Furthermore, [3+2] annulation reactions are widely used for synthesizing five-membered aromatic heterocycles. researchgate.net Chiral phosphoric acid-catalyzed enantioselective dearomative [3+2] annulation of 5-aminoisoxazoles with quinone monoimines has been reported to produce complex fused dihydrobenzofurans. researchgate.net This suggests that the amino group of this compound could potentially act as a nucleophile in similar annulation strategies to construct novel polycyclic structures.

Table 2: Potential Palladium-Catalyzed and Annulation Reactions | Reaction Type | Reactant(s) | Potential Product | Key Features | Citation(s) | | :--- | :--- | :--- | :--- | | Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted aminobenzonitrile | Requires conversion of a group on the ring to a halide/triflate. | uwindsor.ca | | Buchwald-Hartwig Amination | Amine/Aryl Halide | Diaryl amine derivative | Couples the amino group with an aryl halide. | uwindsor.ca | | Base-Promoted Annulation | Ynone | 4-Aminoquinoline (B48711) derivative | Transition-metal-free, proceeds via aza-Michael addition. | cardiff.ac.uk | | Dearomative [3+2] Annulation | Quinone Monoimine | Fused dihydrobenzofuran derivative | Can be catalyzed by chiral acids for enantioselectivity. | researchgate.net |

Regioselectivity and Stereoselectivity in Reaction Outcomes

The outcomes of reactions involving this compound are highly dependent on regiochemical and stereochemical factors.

Regioselectivity: Regioselectivity refers to the preferential reaction at one site over another. In electrophilic aromatic substitution reactions on this compound, the directing effects of the substituents are crucial. The amino group is a strong activating, ortho-, para-director, while the benzyloxy group is also an ortho-, para-director. The nitrile group is a deactivating, meta-director. The positions ortho and para to the strongly activating amino group (positions 4 and 6) would be the most likely sites for electrophilic attack.

In palladium-catalyzed cross-coupling reactions, regioselectivity is often dictated by the position of a leaving group (like a halide). For example, in the Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzene, the reaction occurs exclusively at the less sterically hindered terminal C-I bonds. rsc.org This principle suggests that if multiple reactive sites were present on the benzonitrile (B105546) ring, coupling would likely favor the most accessible position.

Stereoselectivity: Stereoselectivity becomes important when new chiral centers are formed. While the parent molecule is achiral, many of its potential derivatization reactions can create stereocenters. For example, the reduction of an imine formed from the amino group or the cyclization in an annulation reaction could generate chiral products. Achieving high stereoselectivity often requires the use of chiral catalysts or reagents. For instance, a patent describes a process for preparing a chiral piperidine (B6355638) derivative where reaction conditions are controlled to achieve high reaction selectivity and stereochemical purity. google.com Similarly, the use of chiral phosphoric acids as catalysts in the annulation of 5-aminoisoxazoles allows for the synthesis of products with high enantiomeric excess (ee). researchgate.net These examples highlight the potential for controlling the stereochemical outcome of reactions involving derivatives of this compound.

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the determination of molecular structure. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 5-Amino-2-(benzyloxy)benzonitrile, the aromatic protons of the benzonitrile (B105546) ring and the benzyloxy group, as well as the protons of the amino and methylene (B1212753) groups, exhibit distinct chemical shifts.

The aromatic region of the spectrum is of particular interest. The protons on the substituted benzonitrile ring typically appear as a complex pattern of multiplets due to spin-spin coupling between adjacent non-equivalent protons. The coupling constant, J, provides information about the relative positions of these protons (ortho, meta, or para). For instance, a typical ortho-coupling constant is in the range of 7-10 Hz, while meta-coupling is smaller (2-3 Hz) and para-coupling is often close to 0 Hz. ubc.ca

The protons of the benzyl (B1604629) group also give rise to characteristic signals. The five protons on the phenyl ring of the benzyloxy group usually appear as a multiplet in the aromatic region. The two methylene protons (-CH₂-) of the benzyloxy group are chemically equivalent and typically appear as a singlet, as there are no adjacent protons to couple with. The protons of the amino group (-NH₂) can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Benzonitrile Ring) | 6.8 - 7.5 | Multiplet | - |

| Aromatic-H (Benzyl Ring) | 7.2 - 7.4 | Multiplet | - |

| -CH₂- (Benzyloxy) | ~5.1 | Singlet | - |

| -NH₂ | Variable (Broad) | Singlet | - |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, nitrile).

The carbon atom of the nitrile group (-C≡N) is characteristically found in the downfield region of the spectrum, typically around 115-120 ppm. The aromatic carbons of both the benzonitrile and benzyl rings appear in the range of approximately 110-160 ppm. The specific chemical shifts of the substituted aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. For example, the carbon attached to the oxygen of the benzyloxy group and the carbon attached to the amino group will have distinct chemical shifts compared to the unsubstituted aromatic carbons. The methylene carbon of the benzyloxy group will appear in the aliphatic region, typically around 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 115 - 120 |

| Aromatic C (Benzonitrile Ring) | 110 - 155 |

| Aromatic C (Benzyl Ring) | 125 - 140 |

| C-O (Benzyloxy) | ~155 |

| C-N (Amino) | ~145 |

| -CH₂- (Benzyloxy) | ~70 |

| Note: These are approximate predicted values and can vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, which is invaluable for tracing the connectivity within the aromatic spin systems of the benzonitrile and benzyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of the carbons in the -CH₂- group and the protonated carbons of the aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

N-H Stretching : The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C≡N Stretching : The nitrile group exhibits a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹.

C-O Stretching : The C-O bond of the ether linkage in the benzyloxy group will show a strong absorption, typically in the range of 1200-1300 cm⁻¹ for the aryl-alkyl ether asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to several bands in the region of 1450-1600 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| Ether (-O-CH₂-) | C-O Stretch | 1200 - 1300 (asymmetric), 1000 - 1050 (symmetric) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | < 3000 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It is based on the inelastic scattering of monochromatic light. While some vibrations are strong in IR, others may be strong in Raman, providing a more complete picture of the vibrational modes.

In the Raman spectrum of this compound, the nitrile (-C≡N) stretching vibration, which is often of medium intensity in the IR, typically gives a strong and sharp Raman signal in the 2220-2260 cm⁻¹ region. The symmetric vibrations of the aromatic rings are also often prominent in the Raman spectrum. The benzenoid ring breathing modes, which involve the expansion and contraction of the entire ring, usually appear as sharp bands in the fingerprint region. The analysis of both FT-IR and Raman spectra allows for a more comprehensive assignment of the vibrational modes of the molecule.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a valuable technique for studying molecules containing chromophores and conjugated π systems.

The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic system, influenced significantly by its substituent groups. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The primary chromophore in this compound is the substituted benzene (B151609) ring.

The electronic structure of this compound contains several key features that dictate its UV-Vis absorption profile:

The Benzene Ring: An aromatic ring that undergoes π → π* transitions. Unsubstituted benzene typically shows a strong absorption band around 204 nm and a weaker, forbidden band near 255-261 nm. uomustansiriyah.edu.iqresearchgate.net

The Amino Group (-NH₂): An auxochrome containing a lone pair of non-bonding electrons (n-electrons). When attached to the benzene ring, the amino group's lone pair can enter into conjugation with the π-system of the ring. This leads to n → π* transitions and modifies the primary π → π* transitions. uomustansiriyah.edu.iq

The Nitrile Group (-C≡N): A chromophore that also possesses π-electrons and can participate in conjugation.

The Benzyloxy Group (-OCH₂C₆H₅): This group acts as an auxochrome due to the oxygen atom's lone pairs, which can interact with the aromatic ring's π-system.

The conjugation of the electron-donating amino group and the electron-withdrawing nitrile group with the benzene ring significantly impacts the electronic transitions. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, less energy is required for the electronic transition, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzonitrile. uomustansiriyah.edu.iq The presence of auxochromes like the amino and benzyloxy groups generally moves the absorption maximum to longer wavelengths. uomustansiriyah.edu.iq

The expected electronic transitions for this compound are summarized in the table below. The exact absorption maxima (λmax) would be determined experimentally.

| Type of Transition | Involved Orbitals | Description | Expected Spectral Region |

| π → π | π (bonding) → π (antibonding) | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated aromatic system. These are typically high-intensity absorptions. nih.gov | UV region, likely shifted to longer wavelengths (>260 nm) due to extended conjugation. |

| n → π | n (non-bonding) → π (antibonding) | Excitation of a non-bonding electron from the nitrogen of the amino group or the oxygen of the benzyloxy group to a π antibonding orbital of the ring. These transitions are generally of lower intensity than π → π* transitions. uomustansiriyah.edu.iq | UV region, typically at longer wavelengths than the primary π → π* bands. |

The solvent used for analysis can also influence the spectrum. Polar solvents may cause shifts in the absorption maxima due to interactions with the molecule's ground and excited states. uomustansiriyah.edu.iq For instance, π → π* transitions often experience a red shift in polar solvents. uomustansiriyah.edu.iq

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's mass and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov

This high accuracy allows for the determination of the exact mass, which is the calculated mass of a molecule based on the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). By comparing the experimentally measured exact mass to the theoretical exact mass calculated for a proposed molecular formula, one can confirm the elemental composition with a high degree of confidence. nih.gov This capability is critical for distinguishing between different compounds that may have the same nominal mass but different molecular formulas (isobars).

For this compound, the molecular formula is C₁₄H₁₂N₂O. The theoretical exact mass can be calculated and would be compared against the experimental value obtained from an HRMS analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | - |

| Theoretical Exact Mass | 224.09496 Da | Calculated |

| Monoisotopic Mass | 224.09496 Da | Calculated |

An HRMS experiment would aim to detect an ion corresponding to this exact mass (e.g., the protonated molecule [M+H]⁺ at m/z 225.10224). The extremely low mass error between the measured and theoretical values provided by HRMS serves as definitive evidence for the molecular formula C₁₄H₁₂N₂O, thus confirming the compound's identity. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure of many-body systems, such as molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used for its balance of accuracy and computational efficiency. A typical DFT study of 5-Amino-2-(benzyloxy)benzonitrile would be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to solve the quantum mechanical equations that describe the molecule's behavior.

Optimized Molecular Geometries and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. For a flexible molecule like this compound, which contains several rotatable bonds (e.g., around the ether linkage and the benzyl (B1604629) group), this would involve a conformational analysis.

The analysis would identify various stable conformers (rotational isomers) and calculate their relative energies to determine the global minimum energy structure—the most probable conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles for this optimized geometry would be tabulated to provide a precise description of the molecular architecture. For instance, studies on similar benzonitrile (B105546) derivatives often reveal how substituents perturb the planarity of the benzene (B151609) ring.

Interactive Table: Representative Optimized Geometrical Parameters (Hypothetical) Note: The following data is illustrative for a molecule of this type, as specific calculated values for this compound are not available in the searched literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is easily excitable and chemically reactive, whereas a large gap indicates high stability. nih.gov Analysis of the spatial distribution of these orbitals reveals regions of the molecule involved in electronic transitions and charge transfer. In related molecules, the HOMO is often localized on the amino-substituted benzene ring, while the LUMO may be distributed across the nitrile group and the aromatic system.

Interactive Table: Frontier Orbital Energies (Hypothetical) Note: The following data is illustrative for a molecule of this type, as specific calculated values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. This analysis is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks.

Typically, regions of negative potential (colored red to yellow) are associated with electron-rich areas, such as lone pairs on electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. nih.gov Regions of positive potential (blue) are electron-poor, usually around hydrogen atoms, and are sites for nucleophilic attack. nih.gov For this compound, one would expect to find negative potential near the nitrile nitrogen, the ether oxygen, and the amino nitrogen, while positive potentials would be located on the amino hydrogens and other hydrogens in the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. derpharmachemica.com Analysis of these modes helps in the assignment of all fundamental vibrations.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. These results can predict the maximum absorption wavelengths (λmax) in the UV-Visible spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. derpharmachemica.com

Excited State Calculations

Beyond the ground state, computational methods can explore the properties of electronic excited states. These calculations are crucial for understanding the photophysical behavior of a molecule, such as its fluorescence and phosphorescence properties. Methods like TD-DFT or more advanced ab initio techniques can determine the geometries of excited states, their energies, and the pathways for relaxation back to the ground state. For molecules containing both electron-donating (amino, benzyloxy) and electron-accepting (benzonitrile) groups, these calculations can reveal the potential for intramolecular charge transfer (ICT) upon photoexcitation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. nih.gov This method is frequently used to simulate UV-Vis absorption spectra. nih.gov

For substituted benzonitriles, TD-DFT calculations help elucidate the nature of electronic transitions, such as π→π* and intramolecular charge transfer (ICT) transitions. sonar.chacs.org In a typical study, the geometry of the molecule is first optimized in its ground state using DFT. Then, TD-DFT is employed to compute the vertical excitation energies to various singlet excited states. sonar.ch For related molecules like 4-aminobenzonitrile (ABN), these calculations can distinguish between locally excited (LE) states and charge-transfer (CT) states, which is crucial for understanding their photophysical behavior. sonar.chnih.gov The choice of functional and basis set, such as B3LYP/6-311+G(2d,p), is critical for obtaining results that correlate well with experimental data. sonar.chacs.org

Solvatochromism Studies and Solvent Effects on Electronic Properties

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is studied to understand the effect of solvent polarity on the electronic ground and excited states of a molecule. Computational studies model solvent effects implicitly, using models like the Polarizable Continuum Model (PCM), or explicitly, by including individual solvent molecules.

In molecules with significant intramolecular charge transfer character, such as many aminobenzonitrile derivatives, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. nih.gov This leads to a bathochromic (red) shift in the emission spectrum. rsc.org Computational models can predict these shifts by calculating the electronic transition energies in different solvent environments, providing insights into the change in dipole moment upon excitation. nih.gov

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its excited state. wikipedia.org This process often leads to a tautomeric form that has a distinct, significantly red-shifted fluorescence emission, resulting in a large Stokes shift. wikipedia.org For ESIPT to occur, the molecule must contain both a proton-donating group (like an amino or hydroxyl group) and a proton-accepting group in close spatial proximity.

While no specific ESIPT studies on this compound have been published, the mechanism is extensively studied in other aromatic systems. Computational investigations typically map the potential energy surface of the excited state to identify the reaction pathway for the proton transfer, locate the transition state, and determine the relative energies of the initial (enol) and proton-transferred (keto) tautomers. wikipedia.org The presence of the amino group in this compound makes it a potential candidate for such a process, though this has not been experimentally or theoretically verified.

Quantum Chemical Descriptors for Reactivity

Global and Local Reactivity Indices (e.g., Electrophilicity Index)

Quantum chemical descriptors derived from Density Functional Theory (DFT), often called "conceptual DFT," are used to predict and rationalize the chemical reactivity and stability of molecules. hakon-art.commdpi.com

Global Reactivity Descriptors provide information about the reactivity of the molecule as a whole. Key global indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates lower reactivity. hakon-art.comrasayanjournal.co.in

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile. rasayanjournal.co.in

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in A small HOMO-LUMO energy gap generally implies higher chemical reactivity. hakon-art.com

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. hakon-art.com

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Electron-accepting ability |

This table presents the operational formulas based on Koopmans' theorem.

Non-Linear Optical (NLO) Properties

Calculation of Linear Polarizability and First-Order Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are used to predict the NLO properties of molecules, which arise from the interaction of the molecule with an external electric field.

Linear Polarizability (α): Describes the linear response of the molecular electron cloud to an electric field.

First-Order Hyperpolarizability (β): Represents the first non-linear term and is responsible for second-harmonic generation (SHG). Molecules with large β values are sought for NLO applications. mdpi.com

DFT calculations are a standard method for computing these properties. For a molecule to have a non-zero β value, it must lack a center of inversion. The magnitude of β is often enhanced in molecules with strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. mdpi.com Calculations for new organic molecules often compare the computed β value to that of a standard NLO material like urea or p-nitroaniline to assess its potential. mdpi.com

| Property | Symbol | Description |

| Linear Polarizability | α | Measures the linear change in dipole moment in an electric field. |

| First-Order Hyperpolarizability | β | Measures the quadratic change in dipole moment in an electric field; related to SHG. |

Crystallographic Analysis and Solid State Structural Studies

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

Single-crystal X-ray diffraction stands as the gold standard for elucidating the atomic arrangement within a crystalline material. An SCXRD study of 5-Amino-2-(benzyloxy)benzonitrile would unequivocally determine its molecular connectivity, stereochemistry, and the subtle nuances of its geometric parameters.

SCXRD analysis would provide indisputable evidence of the covalent framework of this compound, confirming the precise placement of the amino and benzyloxy groups on the benzonitrile (B105546) scaffold. analis.com.my This technique has been successfully employed for structurally related compounds, such as 2-amino-4-chlorobenzonitrile, to validate their molecular constitution. analis.com.my

A detailed examination of the diffraction data would yield precise measurements of bond lengths, bond angles, and torsional angles. Based on data from similar compounds, the nitrile group (C≡N) is expected to have a bond length of approximately 1.146 Å. analis.com.my The aromatic C-C bonds of the benzene (B151609) ring will likely be around 1.39 Å, and the C-N bond of the amino group is anticipated to be in the region of 1.369 Å, suggesting a degree of electronic communication with the ring. analis.com.my

Table 1: Predicted Crystallographic Parameters for this compound This table presents predicted data based on crystallographic studies of analogous compounds.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C≡N | 1.146 - 1.158 |

| Aromatic C-C | ~1.39 |

| C-NH₂ | ~1.37 |

| **Bond Angles (°) ** | |

| C-C-C (in ring) | ~120 |

| C-C-N | ~120 |

The flexibility of the benzyloxy group introduces conformational possibilities. The torsion angles around the C-O-CH₂-Ph bonds will define the spatial orientation of the benzyl (B1604629) moiety relative to the aminobenzonitrile plane. In the solid state, this conformation is heavily influenced by the demands of efficient crystal packing and the optimization of intermolecular interactions. mdpi.com

Supramolecular Interactions in Crystal Packing

The assembly of individual molecules into a stable, three-dimensional crystal lattice is directed by a symphony of non-covalent forces. For this compound, hydrogen bonds and π-π stacking interactions are predicted to be the principal architects of its supramolecular structure.

The presence of a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrile nitrogen and the benzyloxy oxygen) sets the stage for the formation of robust hydrogen bonding networks. researchgate.netrsc.orgnih.gov It is highly probable that intermolecular N-H···N hydrogen bonds form, linking molecules together. analis.com.myresearchgate.net Furthermore, N-H···O interactions with the ether oxygen are also anticipated. researchgate.net These directional interactions are likely to organize the molecules into well-defined motifs such as chains or sheets, which are commonly observed in related crystal structures. nih.gov The electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group may enhance the hydrogen bond acceptor strength of the nitrile nitrogen through resonance assistance. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Should crystallographic data for this compound become available in the future, a Hirshfeld surface analysis would typically provide insights into the following:

Specific Contact Contributions: Quantification of the percentage contribution of various interactions, such as H···H, C···H/H···C, N···H/H···N, and O···H/H···O contacts, to the total Hirshfeld surface. This would allow for an understanding of the dominant forces in the crystal packing.

Without experimental data, no such analysis can be presented.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Versatile Synthetic Building Block

The strategic positioning of reactive functional groups in 5-Amino-2-(benzyloxy)benzonitrile makes it an invaluable precursor in synthetic organic chemistry. The amino group can act as a nucleophile or be transformed into other functionalities, while the nitrile group can undergo various transformations, including hydrolysis, reduction, or participation in cycloaddition reactions. The benzyloxy group, often used as a protecting group, can be selectively removed to reveal a hydroxyl functionality, adding another layer of synthetic utility.

Precursor for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound has proven to be an excellent starting material for the construction of various heterocyclic systems.

Substituted quinolines and their amino derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The reaction of 2-aminobenzonitriles, such as this compound, with ynones under base-promoted, transition-metal-free conditions provides an efficient one-pot synthesis of multisubstituted 4-aminoquinolines. cardiff.ac.uk This method involves a sequential aza-Michael addition and intramolecular annulation, offering high atom economy and a broad substrate scope. cardiff.ac.uk The process is operationally simple and has been successfully applied to gram-scale synthesis. cardiff.ac.uk

Another approach involves the condensation of 2-aminobenzonitrile (B23959) with aliphatic aldehydes or ketones to form imine derivatives. researchgate.net Subsequent intramolecular cyclization of these imines in the presence of a strong base like potassium tert-butoxide (t-BuOK) yields 4-aminoquinoline (B48711) derivatives. researchgate.net

| Reactants | Reagents | Product | Yield | Reference |

| 2-Aminobenzonitrile, Ynones | KOtBu, DMSO | Polysubstituted 4-aminoquinolines | Good to Excellent | cardiff.ac.uk |

| 2-Aminobenzonitrile, Aliphatic Aldehydes/Ketones | 1. NaOH 2. t-BuOK | 4-Aminoquinolines | Not Specified | researchgate.net |

This table summarizes methods for synthesizing substituted quinolines and aminoquinolines.

Thiazole (B1198619) and thiadiazole moieties are present in numerous biologically active compounds. While direct synthesis from this compound is not explicitly detailed in the provided context, the amino and nitrile functionalities are suitable for constructing these five-membered heterocyclic rings. For instance, the amino group can react with various reagents to form a thiazole ring, a common strategy in heterocyclic synthesis. The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives often involves the cyclization of thiosemicarbazide (B42300) derivatives, a transformation where an aminonitrile could potentially serve as a precursor. jmchemsci.com The general importance of 5-amino-1,3,4-thiadiazole derivatives in medicinal chemistry underscores the potential utility of aminobenzonitriles in their synthesis. jmchemsci.comresearchgate.net

Oxindole (B195798) scaffolds are a privileged structural motif in many natural products and synthetic compounds with significant biological properties. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be considered related to oxindole precursors, has been achieved starting from 4-aminobenzonitrile. acs.org This suggests that this compound could similarly be utilized in multi-step synthetic sequences to construct more complex heterocyclic systems, including those based on an oxindole core. The versatility of the aminonitrile functionality allows for its incorporation into various ring-forming strategies.

Utility in the Development of Diverse Chemical Libraries.chemrxiv.orgchemrxiv.orgnih.gov

The generation of chemical libraries containing a wide array of structurally diverse molecules is a cornerstone of modern drug discovery. chemrxiv.orgchemrxiv.org These libraries are screened against biological targets to identify new lead compounds. This compound, with its multiple functional groups, is an ideal starting material for the creation of such libraries. nih.gov By systematically reacting the amino and nitrile groups with a variety of building blocks, a large number of distinct compounds can be synthesized. This approach, known as diversity-oriented synthesis, allows for the exploration of a broad chemical space to discover novel bioactive molecules. frontiersin.org The ability to generate hyperdiverse libraries quickly is crucial for accelerating the drug discovery process. chemrxiv.orgchemrxiv.org

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization.acs.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.com By making systematic modifications to a lead compound and evaluating the resulting changes in potency and selectivity, researchers can optimize the molecular scaffold to develop more effective drugs.

Elucidation of Structural Features Influencing Potential Biological Interactions

The structure of this compound is composed of three key moieties: a central benzonitrile (B105546) ring, a primary amino group, and a benzyloxy substituent. Each of these components is expected to play a distinct role in how the molecule interacts with biological targets.

The Benzonitrile Group: The nitrile (C≡N) group is a significant pharmacophore. Its linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor, often mimicking the function of a carbonyl group in interactions with enzyme active sites. nih.gov Recent studies have demonstrated the ability of supramolecular macrocycles to precisely recognize the benzonitrile fragment, highlighting the specific and directional nature of the interactions it can form. nih.gov

The Amino Group: The primary amino (-NH2) group at the 5-position is a versatile hydrogen bond donor and can also act as a base. Its presence significantly influences the electronic properties of the aromatic ring and provides a key point for ionic interactions or covalent modification. In many drug scaffolds, an amino group is crucial for anchoring a molecule within a receptor's binding pocket.

The Benzyloxy Group: The benzyloxy substituent (-O-CH2-C6H5) at the 2-position adds a degree of flexibility and lipophilicity to the molecule. Research on other complex molecules has shown that a tethered aromatic ring, such as this benzyl (B1604629) group, can be critical for biological activity, likely by engaging in hydrophobic or π-stacking interactions within a binding site. mdpi.com The ether linkage provides rotational freedom, allowing the terminal phenyl ring to adopt various conformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38070-79-0 | Inferred from supplier data |

| Molecular Formula | C14H12N2O | Calculated |

| Molecular Weight | 224.26 g/mol | Calculated |

| Appearance | Reported as a solid | General chemical catalogs |

Note: Detailed experimental data such as melting point and solubility are not consistently reported in readily accessible scientific literature.

Design Principles for Modulating Molecular Recognition and Binding (excluding biological outcomes)

The structure of this compound serves as a foundational scaffold that can be systematically modified to explore molecular recognition and binding. Based on principles from medicinal chemistry, a researcher could design a library of analogues to probe the structure-activity relationship (SAR) with a potential biological target.

Key design principles would involve:

Modification of the Benzyloxy Group: The terminal phenyl ring of the benzyloxy group could be substituted with various electron-donating or electron-withdrawing groups to alter its electronic properties and steric profile. This could fine-tune hydrophobic and electronic complementarity with a binding pocket.

Alteration of the Linker: The length and flexibility of the ether linker could be changed. For instance, replacing the benzyloxy group with phenoxy, benzylamino, or other similar groups would test the importance of the linker's geometry and hydrogen-bonding capacity.

Substitution on the Central Ring: Adding further substituents to the benzonitrile core would explore new interaction points and could lock the molecule into a more favorable conformation for binding.

Isomeric Scaffolds: Synthesizing isomers, such as moving the amino group to a different position, would help to understand the required spatial arrangement of the key functional groups for molecular recognition.

Table 2: Examples of Structurally Related Benzonitrile Derivatives in Research

| Compound Name | Key Structural Difference from Parent | Research Context | Citation |

| 2-Amino-5-(benzyloxy)benzonitrile | Isomer (amino and benzyloxy positions swapped) | Chemical intermediate | evitachem.comchembk.com |

| 5-Amino-2-(3-aminophenoxy)benzonitrile | Benzyloxy group replaced by an aminophenoxy group | Chemical intermediate | bldpharm.com |

| 5-Amino-2-[2-(2-hydroxyethoxy)ethoxy]benzonitrile | Benzyloxy group replaced by a hydrophilic chain | Chemical intermediate | nih.gov |

| 2-Amino-5-nitrobenzonitrile | Benzyloxy group replaced by a nitro group | Intermediate for dyes | google.comnih.gov |

Mechanistic Investigations in Biochemical Contexts (in vitro)

While no in vitro studies have been published for this compound itself, the known activities of related compounds provide a roadmap for potential mechanistic investigations.

Exploration of Molecular Targets and Pathways

The benzonitrile scaffold is present in inhibitors of various enzymes. This suggests several potential, though currently hypothetical, molecular targets for this compound or its derivatives.

Protein and Peptide Modifying Enzymes: Benzonitrile-containing compounds have been developed as inhibitors of enzymes like glutaminyl-peptide cyclotransferase-like protein (QPCTL) and dipeptidyl peptidase (DPP IV). nih.govresearchgate.net The nitrile group often plays a key role in binding to the active site of these enzymes.

Kinases and Cell Signaling: The structurally related 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are postulated to inhibit phosphoinositide phospholipase C (PI-PLC), thereby interfering with phospholipid metabolism and cell signaling pathways. mdpi.com

Metabolic Enzymes: Other benzonitrile derivatives have been investigated as inhibitors of enzymes such as xanthine (B1682287) oxidase and aromatase, which are involved in metabolic pathways. nih.govresearchgate.net

Bacterial Enzymes: The benzopyrone scaffold, which shares some structural similarities, has been used to develop inhibitors of bacterial DNA gyrase, a validated target for antibacterial agents. mdpi.com

Enzymatic Transformations and Inhibitor Development (excluding efficacy)

The chemical reactivity of this compound makes it a suitable precursor for developing enzyme inhibitors. The functional groups present—the primary amine and the nitrile—are handles for further chemical elaboration.

The development of an inhibitor library could involve:

Acylation of the Amino Group: The amino group can be readily acylated to introduce a variety of side chains, which can be designed to interact with specific subpockets of an enzyme active site. This is a common strategy in drug development.

Cyclization Reactions: The amino and nitrile groups can be involved in cyclization reactions to form fused heterocyclic systems, a common strategy for creating rigid and potent enzyme inhibitors. For instance, a general procedure for synthesizing benzoylthieno[2,3-b]pyridine derivatives involves the use of carbonitrile fragments. mdpi.com

Modification of the Nitrile Group: The nitrile group can undergo nucleophilic addition or be hydrolyzed to an amide or carboxylic acid. evitachem.com While this removes the nitrile pharmacophore, it opens up avenues for creating different types of interactions with a target.

The process of inhibitor development would involve synthesizing a focused library of derivatives based on these transformations and then screening them in in vitro binding or enzymatic assays to identify initial hits for further optimization.

Photophysical Properties and Materials Science Applications

Fluorescence and Luminescence Characteristics of Amino-substituted Benzonitriles

Amino-substituted benzonitriles are classic examples of molecules that can exhibit dual fluorescence, arising from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. epo.org Upon absorption of light, the molecule is promoted to an excited state that retains a geometric and electronic structure similar to the ground state (the LE state). However, in polar environments, the molecule can relax into a lower-energy, more polarized state, where significant charge separation occurs between the amino donor and the nitrile acceptor (the ICT state). rsc.org This relaxation often involves the twisting of the amino group relative to the benzene (B151609) ring.

The emission spectrum of a fluorescent molecule provides information about the energy difference between its excited and ground states. The Stokes shift is the difference, typically in energy or wavelength units, between the maximum of the absorption peak and the maximum of the emission peak. nih.gov This energy loss between absorption and emission is primarily due to processes like vibrational relaxation and solvent reorganization around the molecule in its excited state. nih.govnih.gov

For amino-substituted benzonitriles, the Stokes shift is often highly dependent on the solvent's polarity. In nonpolar solvents, emission typically occurs from the LE state with a smaller Stokes shift. As solvent polarity increases, the ICT state becomes more stabilized, leading to a significant red-shift in the emission spectrum and a much larger Stokes shift.

While specific values for 5-Amino-2-(benzyloxy)benzonitrile are not available, the table below shows representative data for the parent compound, 4-Aminobenzonitrile (ABN), to illustrate the concept.

| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 290 nm | 335 nm | ~4800 |

| Acetonitrile | 290 nm | 460 nm | ~14500 |

This table presents illustrative data for 4-Aminobenzonitrile to demonstrate the principles of emission and Stokes shift; it does not represent experimental data for this compound.